5-Hydroxyisofraxidin 7-β-D-Glucoside
CAS No.:
Cat. No.: VC0202438
Molecular Formula: C₁₇H₂₀O₁₁
Molecular Weight: 400.33
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₂₀O₁₁ |
|---|---|
| Molecular Weight | 400.33 |
Introduction
Chemical Identity and Structural Features
Basic Identification
5-Hydroxyisofraxidin 7-β-D-Glucoside is formally identified as 5-hydroxy-6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one according to IUPAC nomenclature . The compound is also known by several synonyms including Compound NP-014568 and AKOS040738863 . It represents an analog of Isofraxidin 7-O-β-D-Glucoside and is considered a derivative of Isofraxidin .
Molecular Characteristics
The compound possesses a molecular weight of 400.3 g/mol and contains a complex structure that integrates both a coumarin skeleton and a glucoside moiety . The core structure consists of a coumarin framework with specific substitution patterns, including hydroxyl and methoxy groups at critical positions. Most notably, it contains a β-D-glucoside unit attached at the 7-position of the coumarin nucleus.
Stereochemistry
The compound exhibits significant stereochemical complexity, particularly within its glucoside component. It contains 5 defined atom stereocenters with precise stereochemical configurations at positions 2S,3R,4S,5S,6R of the oxan (pyranose) ring . This stereochemical arrangement is critical for its three-dimensional structure and potential biological interactions.
Physical and Chemical Properties
Fundamental Properties
5-Hydroxyisofraxidin 7-β-D-Glucoside demonstrates a range of physicochemical properties that influence its behavior in biological systems and chemical reactions. The compound's properties reflect both its coumarin core and its glycosidic moiety, resulting in a molecule with distinct characteristics.
Table 1: Key Physicochemical Properties of 5-Hydroxyisofraxidin 7-β-D-Glucoside
Solubility and Polarity
The compound's XLogP3-AA value of -0.7 suggests it possesses moderate hydrophilicity, likely due to the presence of numerous hydroxyl groups in its glucoside component . With a topological polar surface area of 164 Ų, it demonstrates significant polarity, which affects its solubility characteristics and membrane permeability. The presence of 5 hydrogen bond donors and 11 hydrogen bond acceptors further enhances its potential for intermolecular interactions, particularly in aqueous environments.
Chemical Identifiers
For precise chemical identification, the compound is associated with several standardized chemical identifiers that enable unambiguous reference in chemical databases and literature.
Table 2: Chemical Identifiers for 5-Hydroxyisofraxidin 7-β-D-Glucoside
| Identifier Type | Value | Reference |
|---|---|---|
| PubChem CID | 51136464 | |
| InChI | InChI=1S/C17H20O11/c1-24-14-9(20)6-3-4-8(19)27-13(6)15(25-2)16(14)28-17-12(23)11(22)10(21)7(5-18)26-17/h3-4,7,10-12,17-18,20-23H,5H2,1-2H3/t7-,10-,11+,12-,17+/m1/s1 | |
| InChIKey | KDWWYRPEBULRGU-KIZWGXMFSA-N | |
| SMILES | COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)O[C@H]3C@@HO |
Spectroscopic Characterization
Mass Spectrometry Analysis
Mass spectrometry data provides valuable insights into the structural characteristics and fragmentation patterns of 5-Hydroxyisofraxidin 7-β-D-Glucoside. The available LC-MS data reveals specific fragmentation patterns that can be used for identification and structural confirmation.
Table 3: LC-MS Data for 5-Hydroxyisofraxidin 7-β-D-Glucoside
The mass spectrometry data shows distinct top peaks at m/z values of 206.020777, 178.025840, 224.031113, 150.030942, and 122.036049 for the first dataset (65HCD collision energy) . The second dataset (45HCD collision energy) exhibits top peaks at m/z values of 239.054567, 206.020803, 224.031153, 240.057888, and 207.024085 . These fragmentation patterns are consistent with the structural features of the compound, including the cleavage of glycosidic bonds and fragmentation of the coumarin core.
Structural Visualization
The structural representation of 5-Hydroxyisofraxidin 7-β-D-Glucoside includes both 2D and 3D conformations that illustrate its spatial arrangement and functional group orientations. The 3D conformer visualization provides insight into the compound's preferential molecular arrangement, which is critical for understanding its potential interactions with biological targets.
Natural Occurrence and Biological Significance
Related Compounds
The compound exists within a family of structurally related molecules, including Isofraxidin 7-O-β-D-Glucoside, of which it is an analog . Another related compound is 7-Hydroxyisofraxidin 5-beta-D-Glucoside, which features a different pattern of substitution . These relationships suggest a common biosynthetic pathway and potentially similar biological roles in their natural sources.
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